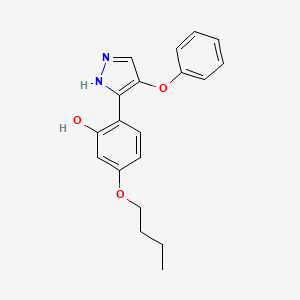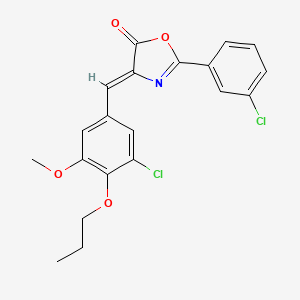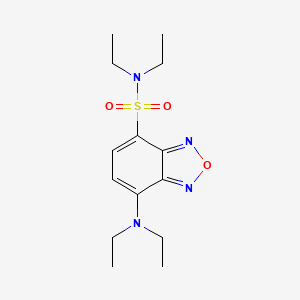![molecular formula C18H19Cl3N2O4S2 B4876841 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4876841.png)
2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide, also known as TCS PIM1, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. This compound has been shown to have a significant impact on various biological processes, making it a valuable tool for studying the mechanisms of action underlying these processes.
作用机制
2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 inhibits the activity of the PIM1 kinase by binding to the ATP-binding site of the enzyme. This prevents the kinase from phosphorylating its substrates, which are involved in the regulation of cell growth and survival. This compound PIM1 has also been shown to inhibit the activity of other kinases, including AKT and mTOR, by binding to their ATP-binding sites. This results in the inhibition of downstream signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound PIM1 has been shown to have a significant impact on various biochemical and physiological processes. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound PIM1 has also been shown to induce autophagy in cancer cells, which is a process that involves the degradation of cellular components to maintain cellular homeostasis. Additionally, this compound PIM1 has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase.
实验室实验的优点和局限性
2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has several advantages as a tool for scientific research. It is a potent inhibitor of the PIM1 kinase, which is involved in the regulation of cell growth and survival. This compound PIM1 has also been shown to inhibit the activity of other kinases, including AKT and mTOR, which are also involved in the regulation of cell growth and survival. These properties make this compound PIM1 a valuable tool for studying the mechanisms of action underlying these processes and for developing new therapies for cancer and other diseases.
However, there are also limitations to the use of this compound PIM1 in lab experiments. It is a small molecule inhibitor, which means that it may not be effective in all cell types or in all stages of cancer development. Additionally, this compound PIM1 may have off-target effects, which could lead to unintended consequences in lab experiments.
未来方向
There are several future directions for the use of 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 in scientific research. One direction is to further explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate its role in other biological processes, such as inflammation and immune function. Additionally, there is potential for the development of new inhibitors that are more selective and potent than this compound PIM1, which could lead to more effective treatments for cancer and other diseases.
Conclusion
In conclusion, this compound PIM1 is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. It has been shown to have a significant impact on various biological processes, making it a valuable tool for studying the mechanisms of action underlying these processes. This compound PIM1 has several advantages as a tool for scientific research, but there are also limitations to its use in lab experiments. There are several future directions for the use of this compound PIM1 in scientific research, including further exploration of its potential as a therapeutic agent and investigation of its role in other biological processes.
合成方法
The synthesis of 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 involves several steps, including the reaction of 4-bromo-2,5-dichlorobenzenesulfonamide with 4-[(2-methyl-1-piperidinyl)sulfonyl]aniline in the presence of a palladium catalyst. This is followed by the reaction of the resulting intermediate with 2,4,5-trichlorobenzenesulfonyl chloride to yield this compound PIM1. The synthesis method has been optimized to produce high yields of pure this compound PIM1, making it a viable compound for scientific research.
科学研究应用
2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has been shown to have a significant impact on various biological processes, including cancer cell proliferation, apoptosis, and autophagy. It has been found to be a potent inhibitor of the PIM1 kinase, which is involved in the regulation of cell growth and survival. This compound PIM1 has also been shown to inhibit the activity of other kinases, including AKT and mTOR, which are also involved in the regulation of cell growth and survival. These properties make this compound PIM1 a valuable tool for studying the mechanisms of action underlying these processes and for developing new therapies for cancer and other diseases.
属性
IUPAC Name |
2,4,5-trichloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O4S2/c1-12-4-2-3-9-23(12)29(26,27)14-7-5-13(6-8-14)22-28(24,25)18-11-16(20)15(19)10-17(18)21/h5-8,10-12,22H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYGFPHZEFMPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4876759.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4876778.png)
![1-[(4-methoxyphenoxy)acetyl]-2-methylindoline](/img/structure/B4876783.png)
![(3aR,7aS)-2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4876784.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4876788.png)



![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4876815.png)
![methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4876827.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4876834.png)
![ethyl 3-[5-methyl-2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4876842.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-methyl-1-piperidinecarbothioamide](/img/structure/B4876846.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4876857.png)
